2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core modified with sulfanyl and acetamide groups. Its structure includes a tert-butylcarbamoyl amino group at position 5 of the thiadiazole ring and a 4-ethylphenyl substituent on the acetamide nitrogen. Such substitutions are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways .
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-5-11-6-8-12(9-7-11)18-13(23)10-25-16-22-21-15(26-16)19-14(24)20-17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,23)(H2,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNPWFCXNMTZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol
The 1,3,4-thiadiazole scaffold is synthesized via cyclization of 4-(4-ethylphenyl)thiosemicarbazide with carbon disulfide under basic conditions:
Procedure :
- Dissolve 4-(4-ethylphenyl)thiosemicarbazide (0.1 mol) in ethanol (30 mL).
- Add potassium hydroxide (0.12 mol) and carbon disulfide (0.15 mol).
- Reflux for 10 hours, acidify with HCl (pH 4–5), and isolate the precipitate.
Functionalization with tert-Butylcarbamoyl Group
The 5-amino group is derivatized using tert-butyl isocyanate to form the urea linkage:
Procedure :
- Suspend 5-amino-1,3,4-thiadiazole-2-thiol (0.05 mol) in dry THF.
- Add tert-butyl isocyanate (0.06 mol) and triethylamine (0.06 mol).
- Stir at 25°C for 12 hours, concentrate, and recrystallize from ethanol.
Key Analytical Data :
- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O urea).
- ¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, tert-butyl), 6.20 (s, 1H, NH).
Synthesis of N-(4-Ethylphenyl)Acetamide Intermediate
Chloroacetylation of 4-Ethylaniline
- React 4-ethylaniline (0.1 mol) with chloroacetyl chloride (0.12 mol) in THF.
- Add triethylamine (0.15 mol) as a base, reflux for 3 hours, and isolate via filtration.
Yield : 85–90%.
Characterization :
Thioether Bond Formation
Nucleophilic Substitution Reaction
The sulfhydryl group on the thiadiazole displaces chloride from the acetamide intermediate:
Procedure :
- Combine 5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazole-2-thiol (0.05 mol), N-(4-ethylphenyl)chloroacetamide (0.055 mol), and piperidine (0.1 mol) in acetonitrile.
- Heat at 60°C for 5 hours, pour into ice-water, and filter the precipitate.
Optimization Notes :
- Solvent : Acetonitrile enhances nucleophilicity of the thiolate ion.
- Base : Piperidine scavenges HCl, preventing side reactions.
Yield : 68–74%.
Purification and Analytical Characterization
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Functionalization | 68–74 | >98 | Scalable, minimal side products |
| Solid-Phase Synthesis | 55–60 | 95 | Rapid library generation |
Mechanistic Insights and Side Reactions
- Thiadiazole Cyclization : Acid-catalyzed dehydration of thiosemicarbazide forms the heterocycle.
- Urea Formation : Exothermic reaction requiring controlled addition to prevent N-alkylation.
- Thioether Coupling : Competing oxidation to disulfides mitigated by inert atmosphere.
Industrial-Scale Considerations
- Cost Drivers : tert-Butyl isocyanate (~$320/kg) and chloroacetyl chloride (~$150/kg).
- Waste Streams : Recycling of triethylamine and solvent recovery reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide exhibits significant anticancer properties . The mechanisms through which this compound exerts its effects include:
- Interference with DNA Replication : The thiadiazole ring allows the compound to inhibit DNA replication processes, potentially affecting both bacterial and cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act as a ligand for specific receptors implicated in cancer progression.
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (T47D), lung (A549), and leukemia cells. For instance, derivatives of thiadiazole compounds have shown IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Thiadiazole derivatives are known to exhibit activity against a range of pathogens. Studies have shown that certain derivatives possess significant antibacterial effects against strains such as Xanthomonas oryzae and Fusarium graminearum. For example, one study reported an inhibition rate of 56% against Xanthomonas oryzae at a concentration of 100 μg/mL .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole derivatives, including our compound of interest:
| Study | Cell Line | IC50 Value | Activity |
|---|---|---|---|
| Alam et al. (2011) | SK-MEL-2 | 4.27 µg/mL | Cytotoxicity |
| Olsen et al. (2018) | Various | Not specified | Cytostatic properties |
| Maddila et al. (2021) | Various | Not specified | Broad biological activities |
These studies indicate that the compound's structural features contribute to its biological activity, making it a promising candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or disrupt the replication of bacterial DNA . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Data Tables
Table 1: Selected Analogues and Their Properties
Table 2: Substituent Effects on Activity
Biological Activity
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiadiazole ring and a sulfanyl group, which are known to exhibit various biological effects, including anticancer and antimicrobial properties. The molecular formula of this compound is C₁₃H₁₈N₄O₂S₂, with a molecular weight of approximately 318.43 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may function as an enzyme inhibitor and ligand for certain biological targets. The mechanism of action likely involves modulation of signaling pathways relevant to disease processes, particularly in cancer .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : Compounds have been evaluated against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer).
- Cytotoxicity Assays : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay was commonly used to assess cell viability and cytotoxicity .
Table 1: Summary of Cytotoxic Effects
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 12.5 | Induces apoptosis via Bax/Bcl-2 modulation |
| 9e | HT-29 | 15.0 | Inhibits VEGFR-2 phosphorylation |
| 9e | PC3 | 20.0 | Alters cell cycle progression |
The compound's ability to induce apoptosis was confirmed through Western blot analysis, which indicated an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
In addition to its anticancer properties, this compound has also been investigated for its potential as an inhibitor of carbonic anhydrases (hCA I and hCA II). These enzymes play crucial roles in various physiological processes and are targets for drug development:
- Inhibition Studies : In vitro studies have shown that derivatives exhibit better inhibition activity compared to standard drugs like Acetazolamide .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| Compound A | hCA I | 0.5 | Acetazolamide (1.0) |
| Compound B | hCA II | 0.8 | Acetazolamide (1.5) |
Case Study 1: Anticancer Activity
A recent study synthesized several thiadiazole derivatives and evaluated their cytotoxic effects on A431 cells. The results indicated that compound 9e exhibited the highest cytotoxicity with an IC50 value of 12.5 µM. The study also reported that this compound inhibited the phosphorylation of VEGFR-2, suggesting a mechanism by which it could hinder tumor growth .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of hCA I and hCA II by newly synthesized compounds based on the thiadiazole scaffold. The results indicated that these compounds displayed superior activity against both enzymes compared to traditional inhibitors like Acetazolamide . This highlights the potential for developing new therapeutic agents targeting these enzymes.
Q & A
Basic Question: What experimental strategies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Coupling reactions to introduce the sulfanyl and acetamide groups under reflux conditions in inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification via column chromatography or recrystallization using solvents like ethanol or dichloromethane to isolate intermediates and final products .
- Yield optimization by adjusting reaction time, temperature (e.g., 60–80°C for thiadiazole ring closure), and stoichiometry of reagents like carbodiimides for amide bond formation .
Basic Question: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions on the thiadiazole ring and acetamide backbone .
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological assays) .
- Mass spectrometry (MS) for molecular weight confirmation, especially to distinguish between similar derivatives (e.g., ethylphenyl vs. methylphenyl substituents) .
Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Answer:
- Molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors), leveraging the sulfanyl and carbamoyl groups’ hydrogen-bonding potential .
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities for targets like kinases or proteases .
- Competitive inhibition assays to test specificity against structurally related compounds, focusing on the tert-butylcarbamoyl group’s steric effects .
Advanced Question: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Answer:
- Reproducibility checks: Ensure consistent assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability .
- Control experiments: Use known inhibitors or agonists in parallel to validate assay sensitivity .
- Structure-Activity Relationship (SAR) studies: Systematically modify substituents (e.g., ethylphenyl vs. fluorophenyl) to isolate contributions to activity .
Basic Question: What solvent systems and catalysts are optimal for its synthesis?
Answer:
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates during coupling reactions .
- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) for carbodiimide-mediated amide bond formation .
- Reducing agents: Sodium borohydride (NaBH₄) for stabilizing reactive intermediates during thiadiazole ring formation .
Advanced Question: How can computational methods predict the compound’s reactivity or degradation pathways?
Answer:
- Density Functional Theory (DFT) to model electron density distributions, identifying susceptible sites (e.g., sulfanyl group oxidation) .
- Molecular Dynamics (MD) simulations to study stability in aqueous vs. lipid environments, critical for drug delivery applications .
- Degradation pathway analysis via LC-MS/MS to detect hydrolytic or oxidative byproducts under stress conditions (e.g., acidic/alkaline hydrolysis) .
Basic Question: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Lyophilization for solid-state storage at -20°C in amber vials to prevent photodegradation .
- Inert atmosphere storage (argon or nitrogen) for solutions in DMSO to avoid moisture absorption and oxidation .
Advanced Question: How can researchers leverage Structure-Activity Relationship (SAR) studies to enhance bioactivity?
Answer:
- Substituent modification: Replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) to reduce steric hindrance in target binding .
- Bioisosteric replacement: Substitute the thiadiazole ring with oxadiazole or triazole to assess impact on potency and selectivity .
- Quantitative SAR (QSAR) modeling to correlate electronic parameters (e.g., Hammett constants) with biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
